![molecular formula C7H13NO B1523592 [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine CAS No. 1082041-25-5](/img/structure/B1523592.png)
[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine
Overview
Description
(5,6-dihydro-2H-pyran-3-yl)methylamine
is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is also known by its CAS number 1082041-25-5 .
Molecular Structure Analysis
The molecular structure of (5,6-dihydro-2H-pyran-3-yl)methylamine
consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . Attached to this ring is a methylamine group .
Chemical Reactions Analysis
While specific chemical reactions involving (5,6-dihydro-2H-pyran-3-yl)methylamine
are not available, related compounds such as dihydropyran are often used in organic synthesis . Dihydropyran compounds can participate in various chemical reactions, including those involving the addition of hydrogen atoms .
Physical And Chemical Properties Analysis
(5,6-dihydro-2H-pyran-3-yl)methylamine
has a molecular weight of 127.18 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Scientific Research Applications
Biological and Pharmacological Activities
These heterocycles have shown a wide range of activities including antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral properties. They are also known as inducers of colony-stimulating factors in bone marrow stromal cells .
Synthesis of Spiroheterocycles
They are used in the synthesis of spiroheterocycles with fused heterosystems, which have potential applications in medicinal chemistry due to their complex and biologically active structures .
Preparation of Insecticidal Heterolignans
These compounds are involved in the preparation of insecticidal heterolignans, which are chemicals used to control insect pests .
Cyclization Reactions
They participate in cyclization reactions such as the cyclization of aminoanilino lactones upon diazotization, which is a key step in synthesizing various organic compounds .
Enantioselective Hydrogenation
They are used in the enantioselective hydrogenation process, which is crucial for producing optically active substances like attractants for pests such as cockroaches .
Synthetic Strategies for Pyran Derivatives
These compounds are involved in multicomponent reactions for synthesizing pyran derivatives, which are important in developing new pharmaceuticals and materials .
properties
IUPAC Name |
1-(3,6-dihydro-2H-pyran-5-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-7-3-2-4-9-6-7/h3,8H,2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKZVKJRCBTJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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